molecular formula C10H22ClNO2 B1426052 (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride CAS No. 119483-45-3

(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride

Cat. No.: B1426052
CAS No.: 119483-45-3
M. Wt: 223.74 g/mol
InChI Key: OOJKHARXMDMOCG-OGFXRTJISA-N
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Description

(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of leucine and is often used in various scientific research applications due to its unique properties.

Scientific Research Applications

(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the study of amino acid metabolism and protein synthesis.

    Medicine: Research into its potential therapeutic applications, including its role in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It is a derivative of leucine , an essential amino acid, suggesting that it may interact with biological systems in a similar manner.

Mode of Action

As a leucine derivative , it may be involved in protein synthesis and other metabolic processes that utilize leucine.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and bbb (blood-brain barrier) permeation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride typically involves multiple steps. One common method includes the esterification of (s)-2-amino-3,3-dimethylbutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and subsequent salt formation under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride is unique due to its tert-butyl ester group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJKHARXMDMOCG-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119483-45-3
Record name tert-butyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.